3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine
Overview
Description
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to form complexes with metal ions. This compound is particularly significant in the field of analytical chemistry, where it is used as a reagent for the spectrophotometric determination of iron(II) ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 4-phenyl-2-pyridinecarboxaldehyde with benzil and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for mixing, heating, and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly iron(II), which is useful in analytical chemistry.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Complexation: Common reagents include iron(II) salts, and the reaction is typically carried out in aqueous or ethanol solutions.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and desired product.
Major Products
Scientific Research Applications
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of iron(II) ions.
Coordination Chemistry: Forms complexes with various metal ions, which are studied for their structural and electronic properties.
Biological Studies: Investigated for its potential use in detecting and quantifying metal ions in biological systems.
Mechanism of Action
The primary mechanism of action for 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation process is crucial for its use in analytical and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another ligand used for complexation with metal ions.
1,10-Phenanthroline: Similar in function and used for spectrophotometric determination of metal ions.
Uniqueness
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This stability makes it particularly useful in analytical applications where precise and accurate measurements are required .
Properties
IUPAC Name |
5,6-diphenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-27-23(18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPKESIPFFOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061431 | |
Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058-71-5 | |
Record name | 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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